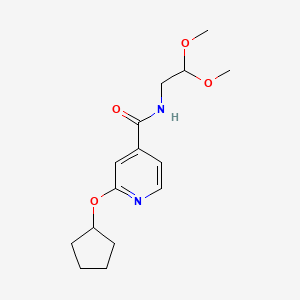

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide is a synthetic small molecule characterized by a pyridine backbone substituted with a 4-carboxamide group (isonicotinamide), a cyclopentyloxy moiety at the 2-position, and a 2,2-dimethoxyethyl chain attached to the amide nitrogen.

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2,2-dimethoxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-14(20-2)10-17-15(18)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12,14H,3-6,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXLDZRWKJTJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=NC=C1)OC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide typically involves the reaction of isonicotinic acid with cyclopentanol and 2,2-dimethoxyethanol under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product. Common reagents used in the synthesis include catalysts like sulfuric acid or hydrochloric acid, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(2,2-Dimethoxyethyl)isonicotinamide (CAS 773130-34-0)

Key Differences :

- Pyridine Substitution : The analog lacks the 2-cyclopentyloxy group present in the target compound, leaving the pyridine’s 2-position unsubstituted.

- Amide Nitrogen Substituent : Both share the 2,2-dimethoxyethyl group, which may enhance solubility due to its ether and methoxy functionalities.

Implications :

- Lipophilicity : The absence of the cyclopentyloxy group in the analog likely reduces logP, making it less lipophilic than the target compound.

- Stability and Applications : The analog is listed as a discontinued product , possibly due to insufficient stability or efficacy, suggesting that the cyclopentyloxy group in the target compound may address these limitations.

Structural Analog: 2-Chloro-N-methoxy-N,6-dimethylnicotinamide

Key Differences :

- Pyridine Substitution : This analog features a chloro group at the 2-position and a methyl group at the 6-position, contrasting with the cyclopentyloxy and unsubstituted 6-position in the target compound.

- Amide Nitrogen Substituents : A methoxy and methyl group replace the dimethoxyethyl chain in the target compound .

Implications :

- Steric and Solubility Profiles : The smaller methoxy/methyl substituents on the amide nitrogen may reduce solubility compared to the dimethoxyethyl group.

Key Differences :

- Core Structure : This precursor contains an acetamide backbone instead of isonicotinamide and a phenethyl group instead of pyridine.

- Functional Groups: The dimethoxyethylamino group is retained, highlighting its versatility in synthesis .

Implications :

- Synthetic Utility : The dimethoxyethyl group is a common motif in intermediates, possibly serving as a protecting group or solubility enhancer.

- Divergent Applications : The target compound’s pyridine core may confer distinct pharmacological or chemical properties compared to the phenethyl-acetamide scaffold.

Physicochemical and Functional Comparisons

Biological Activity

2-(Cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its biological significance.

Chemical Structure and Properties

The compound's structure consists of a cyclopentyloxy group attached to an isonicotinamide backbone, along with a dimethoxyethyl substituent. This unique arrangement is believed to influence its biological activity.

Molecular Formula: C13H17N2O3

Molecular Weight: 249.29 g/mol

The biological activity of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

- Target Enzymes: The compound has been shown to inhibit enzymes related to inflammation and cancer progression.

- Biochemical Pathways: It may modulate pathways such as the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer cell proliferation.

Pharmacological Effects

Studies have reported several pharmacological effects associated with this compound:

- Anti-inflammatory Activity: In vitro studies suggest that it reduces the production of pro-inflammatory cytokines.

- Anticancer Properties: Preliminary research indicates potential cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects: Some studies have suggested that the compound may protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Anti-inflammatory Study:

A study conducted on murine models demonstrated that administration of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide significantly reduced the levels of TNF-alpha and IL-6, markers indicative of inflammation. This suggests a potential therapeutic role in treating inflammatory diseases. -

Anticancer Research:

In a laboratory setting, the compound exhibited selective cytotoxicity towards MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent. -

Neuroprotection:

A recent investigation into neuroprotective effects showed that the compound could mitigate neuronal damage in models of oxidative stress induced by H2O2. The results indicated a decrease in reactive oxygen species (ROS) production and improved cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.